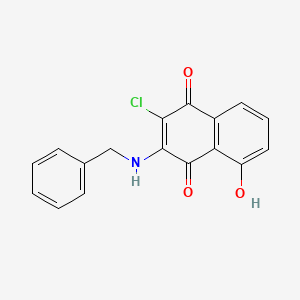![molecular formula C28H28ClN3O2 B11050049 4-{1-[4-(4-chlorophenoxy)butyl]-1H-benzimidazol-2-yl}-1-(2-methylphenyl)pyrrolidin-2-one](/img/structure/B11050049.png)
4-{1-[4-(4-chlorophenoxy)butyl]-1H-benzimidazol-2-yl}-1-(2-methylphenyl)pyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{1-[4-(4-chlorophénoxy)butyl]-1H-benzimidazol-2-yl}-1-(2-méthylphényl)pyrrolidin-2-one est un composé organique complexe avec une structure unique qui combine plusieurs groupes fonctionnels
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de 4-{1-[4-(4-chlorophénoxy)butyl]-1H-benzimidazol-2-yl}-1-(2-méthylphényl)pyrrolidin-2-one implique généralement des réactions organiques en plusieurs étapes. Le processus commence par la préparation du noyau benzimidazole, suivie de l'introduction du groupe chlorophénoxybutyle et de la partie pyrrolidinone. Les réactifs couramment utilisés dans ces réactions comprennent les agents chlorants, les bases et les solvants tels que le dichlorométhane et l'éthanol. Les conditions de réaction nécessitent souvent des températures contrôlées et des atmosphères inertes pour éviter les réactions secondaires indésirables.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. Des techniques telles que la chimie à flux continu et la synthèse automatisée peuvent être utilisées pour améliorer l'efficacité et le rendement. L'utilisation de méthodes de criblage à haut débit peut également optimiser les conditions de réaction et identifier les catalyseurs et les réactifs les plus efficaces.
Analyse Des Réactions Chimiques
Types de réactions
4-{1-[4-(4-chlorophénoxy)butyl]-1H-benzimidazol-2-yl}-1-(2-méthylphényl)pyrrolidin-2-one peut subir diverses réactions chimiques, notamment:
Oxydation: Cette réaction peut introduire des groupes fonctionnels contenant de l'oxygène.
Réduction: Cette réaction peut éliminer l'oxygène ou ajouter de l'hydrogène au composé.
Substitution: Cette réaction peut remplacer un groupe fonctionnel par un autre.
Réactifs et conditions courants
Oxydation: Réactifs comme le permanganate de potassium ou le trioxyde de chrome en milieu acide.
Réduction: Réactifs comme l'hydrure de lithium et d'aluminium ou l'hydrogène gazeux avec un catalyseur de palladium.
Substitution: Réactifs comme les halogènes ou les nucléophiles en conditions basiques ou acides.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des cétones ou des acides carboxyliques, tandis que la réduction peut produire des alcools ou des amines.
Applications de recherche scientifique
4-{1-[4-(4-chlorophénoxy)butyl]-1H-benzimidazol-2-yl}-1-(2-méthylphényl)pyrrolidin-2-one a plusieurs applications de recherche scientifique:
Chimie: Utilisé comme élément de base pour la synthèse de molécules plus complexes.
Biologie: Etudié pour son activité biologique potentielle, y compris ses propriétés antimicrobiennes et anticancéreuses.
Médecine: Envisagé pour son utilisation potentielle dans le développement de médicaments, en particulier pour cibler des enzymes ou des récepteurs spécifiques.
Industrie: Utilisé dans le développement de nouveaux matériaux aux propriétés uniques, tels que les polymères ou les revêtements.
Mécanisme d'action
Le mécanisme d'action de 4-{1-[4-(4-chlorophénoxy)butyl]-1H-benzimidazol-2-yl}-1-(2-méthylphényl)pyrrolidin-2-one implique son interaction avec des cibles moléculaires spécifiques. Ces cibles peuvent inclure des enzymes, des récepteurs ou d'autres protéines. Le composé peut moduler l'activité de ces cibles en se liant à leurs sites actifs ou en modifiant leur conformation. Cette interaction peut déclencher une cascade d'événements biochimiques, conduisant à l'effet thérapeutique ou industriel souhaité.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound can be used as a ligand in transition metal catalysis, facilitating various organic transformations.
Materials Science: It can be incorporated into polymers and other materials to impart specific properties such as fluorescence or conductivity.
Biology and Medicine:
Pharmacology: The compound may exhibit biological activity, making it a candidate for drug development. It can be screened for activity against various biological targets, including enzymes and receptors.
Diagnostics: It can be used as a fluorescent probe or imaging agent in biological assays.
Industry:
Agriculture: The compound can be explored for its potential use as a pesticide or herbicide.
Electronics: It can be used in the development of organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mécanisme D'action
The mechanism of action of 4-{1-[4-(4-CHLOROPHENOXY)BUTYL]-1H-1,3-BENZODIAZOL-2-YL}-1-(2-METHYLPHENYL)PYRROLIDIN-2-ONE depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, modulating their activity. The benzodiazole moiety can interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions. The chlorophenoxy and pyrrolidinone groups can further enhance binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Composés similaires
Oxandrolone: Un stéroïde anabolisant synthétique avec un noyau benzimidazole similaire.
Gamma-Valérolactone: Un solvant vert avec des applications en chimie durable.
Unicité
4-{1-[4-(4-chlorophénoxy)butyl]-1H-benzimidazol-2-yl}-1-(2-méthylphényl)pyrrolidin-2-one est unique en raison de sa combinaison de groupes fonctionnels, qui lui confèrent des propriétés chimiques et biologiques spécifiques. Sa structure permet des modifications polyvalentes, ce qui en fait un composé précieux pour diverses applications.
Propriétés
Formule moléculaire |
C28H28ClN3O2 |
|---|---|
Poids moléculaire |
474.0 g/mol |
Nom IUPAC |
4-[1-[4-(4-chlorophenoxy)butyl]benzimidazol-2-yl]-1-(2-methylphenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C28H28ClN3O2/c1-20-8-2-4-10-25(20)32-19-21(18-27(32)33)28-30-24-9-3-5-11-26(24)31(28)16-6-7-17-34-23-14-12-22(29)13-15-23/h2-5,8-15,21H,6-7,16-19H2,1H3 |
Clé InChI |
WMCIMHGMVMDTEC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCCCOC5=CC=C(C=C5)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[4-(4-methoxyphenyl)piperazin-1-yl]-1-(7,7,9-trimethyl-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)ethanone](/img/structure/B11049970.png)
![benzyl (2E)-2-[(diphenylmethylidene)hydrazinylidene]-4-hydroxy-4-methyl-6-phenylcyclohexanecarboxylate](/img/structure/B11049971.png)

![3-{4-[(4-ethoxyphenyl)(hydroxy)methyl]piperidin-1-yl}-1-phenyl-1H-pyrrole-2,5-dione](/img/structure/B11049992.png)
![2,6-bis(morpholin-4-ylmethyl)-3,7-diphenyltetrahydro-1H,5H-[1,2,4]triazolo[1,2-a][1,2,4]triazole-1,5-dithione](/img/structure/B11050002.png)
![6-(5-Bromothiophen-2-yl)-3-(trifluoromethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11050008.png)
![(3E)-4-{[2-amino-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridin-3-yl]amino}pent-3-en-2-one](/img/structure/B11050016.png)
![4-{5-[(2,6-dichlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazol-3-yl}-1,2,5-oxadiazol-3-amine](/img/structure/B11050025.png)
![Ethyl 4-[({4-[(4-ethoxyphenyl)(hydroxy)methyl]piperidin-1-yl}carbonothioyl)amino]benzoate](/img/structure/B11050032.png)

![4-(3-chloro-4-hydroxy-5-methoxyphenyl)-11,13-dimethyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),10,12-tetraen-6-one](/img/structure/B11050043.png)
![N-acetyl-N-(4-butyl-11,13-dimethyl-6-oxo-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),3,10,12-tetraen-5-yl)acetamide](/img/structure/B11050061.png)
![3-(2,3-dichlorophenyl)-6-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11050069.png)
![6-[1-(4-bromo-3-methyl-1H-pyrazol-1-yl)ethyl]-3-(4-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11050072.png)
